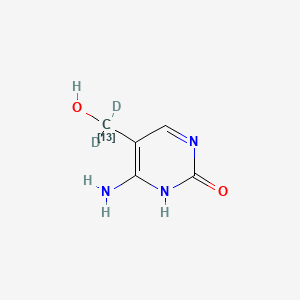
5-(Hydroxymethyl)cytosine-d2,13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)cytosine-d2,13C is a stable isotope-labeled compound used primarily in biochemical and molecular biology research. It is a derivative of cytosine, one of the four main bases found in DNA. The compound is labeled with deuterium (d2) and carbon-13 (13C), which makes it useful for various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)cytosine-d2,13C typically involves the incorporation of deuterium and carbon-13 into the cytosine molecule. One common method is the oxidation of 5-methylcytosine using TET enzymes, which convert it to 5-hydroxymethylcytosine. The labeled isotopes are introduced during the synthesis process to ensure the compound is isotopically enriched .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to incorporate the stable isotopes. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified and packaged for research use .
化学反应分析
Types of Reactions
5-(Hydroxymethyl)cytosine-d2,13C undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5-formylcytosine and 5-carboxylcytosine.
Reduction: It can be reduced back to cytosine or 5-methylcytosine.
Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: TET enzymes and oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines and thiols
Major Products Formed
Oxidation: 5-formylcytosine, 5-carboxylcytosine.
Reduction: Cytosine, 5-methylcytosine.
Substitution: Various substituted cytosine derivatives
科学研究应用
5-(Hydroxymethyl)cytosine-d2,13C is widely used in scientific research, including:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy for the analysis of nucleic acids.
Biology: Studied for its role in epigenetic regulation and gene expression.
Medicine: Investigated for its potential in cancer research and as a biomarker for various diseases.
Industry: Used in the development of diagnostic tools and therapeutic agents
作用机制
The mechanism of action of 5-(Hydroxymethyl)cytosine-d2,13C involves its incorporation into DNA, where it can influence gene expression and DNA methylation patterns. The hydroxymethyl group can be further oxidized by TET enzymes, leading to active DNA demethylation. This process is crucial for regulating gene expression and maintaining genomic stability .
相似化合物的比较
Similar Compounds
5-Methylcytosine: A methylated form of cytosine involved in gene silencing.
5-Formylcytosine: An oxidation product of 5-hydroxymethylcytosine.
5-Carboxylcytosine: Another oxidation product of 5-hydroxymethylcytosine.
Uniqueness
5-(Hydroxymethyl)cytosine-d2,13C is unique due to its stable isotope labeling, which makes it particularly useful for analytical techniques. Its role in active DNA demethylation and gene regulation also sets it apart from other cytosine derivatives .
属性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC 名称 |
6-amino-5-[dideuterio(hydroxy)(113C)methyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10)/i2+1D2 |
InChI 键 |
RYVNIFSIEDRLSJ-ASZAYNGHSA-N |
手性 SMILES |
[2H][13C]([2H])(C1=C(NC(=O)N=C1)N)O |
规范 SMILES |
C1=NC(=O)NC(=C1CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
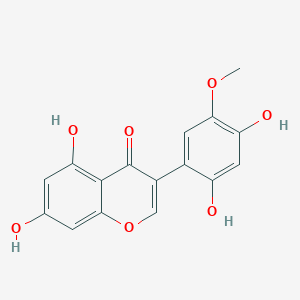



![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
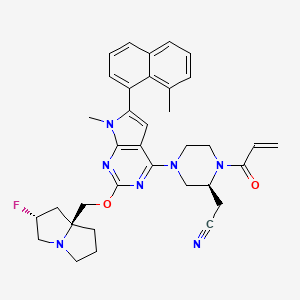
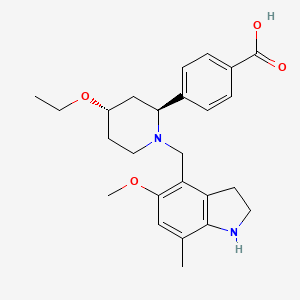
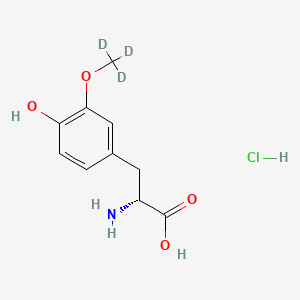
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)
